tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1334494-09-5
VCID: VC5410903
InChI: InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19)
SMILES: CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Molecular Formula: C16H26N2O2
Molecular Weight: 278.396

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate

CAS No.: 1334494-09-5

Cat. No.: VC5410903

Molecular Formula: C16H26N2O2

Molecular Weight: 278.396

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate - 1334494-09-5

Specification

CAS No. 1334494-09-5
Molecular Formula C16H26N2O2
Molecular Weight 278.396
IUPAC Name tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate
Standard InChI InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19)
Standard InChI Key JIMJVFSLVVNKKW-UHFFFAOYSA-N
SMILES CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central chiral carbon bonded to a primary amine, a tert-butyl carbamate group, a methyl branch, and a phenyl substituent. The Boc group confers steric protection to the amine, enabling selective reactions at other sites. The stereochemistry at the C-2 position is critical for its role in asymmetric synthesis, as evidenced by its use in producing enantiomerically pure intermediates .

PropertyValue
Molecular Weight278.396 g/mol
SolubilitySoluble in DMSO, THF
Boiling PointNot reported
Melting PointNot reported
Log P (Partition)~2.8 (estimated)

The compound’s solubility in polar aprotic solvents aligns with its use in solution-phase synthesis. Stability under acidic conditions allows for Boc deprotection via trifluoroacetic acid (TFA) or hydrochloric acid .

Synthetic Methodologies

Reductive Amination

A common route involves reductive amination of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate. Sodium borohydride in tetrahydrofuran (THF)/ethanol at 0–20°C reduces the ketone to the corresponding amine, achieving yields up to 56% after crystallization . Key steps include:

  • Protection: Introduction of the Boc group to the amine precursor.

  • Reduction: Stereoselective reduction using NaBH₄ or DIBAH (diisobutylaluminum hydride) .

  • Purification: Recrystallization from ethyl acetate/hexane mixtures to isolate the enantiomerically enriched product .

Asymmetric Catalysis

Chiral auxiliaries or catalysts enhance enantioselectivity. For example, aluminum isopropoxide in isopropyl alcohol at reflux selectively produces the (2S,3S)-configured product, critical for pharmaceutical intermediates .

Chemical Reactivity and Applications

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding the free amine for subsequent reactions:

  • Reductive Amination: Conversion to secondary amines using aldehydes/ketones.

  • Mitsunobu Reactions: Introduction of ethers or thioethers .

Pharmaceutical Intermediates

This compound serves as a precursor to protease inhibitors and β-secretase modulators. For instance, analogs have been investigated in BACE2 inhibitor development for type 2 diabetes . Its chiral backbone aligns with active conformations in therapeutic targets, minimizing off-target effects .

Industrial and Research Applications

Asymmetric Synthesis

The compound’s chiral center enables enantioselective synthesis of α-amino acids and peptidomimetics. For example, it has been used to prepare D-α-amino amides via bromonitromethane-mediated reactions .

Material Science

Its stability under thermal and oxidative conditions makes it suitable for polymer cross-linking agents, enhancing material durability.

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